Cas no 10198-83-1 (Pyrimidine, 2-(2-pyridinyl)-)
Pyrimidine, 2-(2-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 2-(2-pyridinyl)-
- 2-pyridin-2-ylpyrimidine
- 10198-83-1
- pyridylpyrimidine
- pyridyl-pyrimidine
- SCHEMBL580823
- DTXSID10437969
- 9BS
- 2-(pyridin-2-yl)pyrimidine
-
- Inchi: 1S/C9H7N3/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-7H
- InChI Key: YJVKLLJCUMQBHN-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1C1N=CC=CN=1
Computed Properties
- Exact Mass: 157.06411
- Monoisotopic Mass: 157.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.67
- LogP: 1.53860
Pyrimidine, 2-(2-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182101-5g |
2-(Pyridin-2-yl)pyrimidine |
10198-83-1 | 97% | 5g |
$1022.42 | 2023-09-04 | |
| Alichem | A029182101-10g |
2-(Pyridin-2-yl)pyrimidine |
10198-83-1 | 97% | 10g |
$1420.40 | 2023-09-04 | |
| Alichem | A029182101-25g |
2-(Pyridin-2-yl)pyrimidine |
10198-83-1 | 97% | 25g |
$2436.12 | 2023-09-04 |
Pyrimidine, 2-(2-pyridinyl)- Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Pyrimidine, 2-(2-pyridinyl)-
Introduction to 2-(2-Pyridinyl)pyrimidine (CAS No. 10198-83-1)
2-(2-Pyridinyl)pyrimidine, also known by its CAS number 10198-83-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic aromatic compounds and is characterized by its unique molecular structure, which combines a pyrimidine ring with a pyridine ring. The structural diversity and functional versatility of 2-(2-Pyridinyl)pyrimidine make it an attractive scaffold for the development of novel therapeutic agents.
The chemical formula of 2-(2-Pyridinyl)pyrimidine is C9H7N3, and it has a molecular weight of 157.17 g/mol. The compound is typically synthesized through a variety of methods, including the reaction of 2-chloropyrimidine with 2-aminopyridine or the condensation of 2-cyanopyridine with urea. These synthetic routes have been extensively studied and optimized to improve yield and purity, making 2-(2-Pyridinyl)pyrimidine readily available for further research and development.
In recent years, the biological activities of 2-(2-Pyridinyl)pyrimidine and its derivatives have been extensively investigated. One of the most notable areas of research is in the field of anticancer drug discovery. Studies have shown that certain derivatives of 2-(2-Pyridinyl)pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry in 2021 reported that a series of 2-(2-Pyridinyl)pyrimidine-based compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential of these compounds as lead candidates for cancer therapy.
Beyond cancer research, 2-(2-Pyridinyl)pyrimidine has also shown promise in other therapeutic areas. For instance, a recent study published in the European Journal of Medicinal Chemistry explored the use of 2-(2-Pyridinyl)pyrimidine-based derivatives as potential antiviral agents. The study found that certain derivatives exhibited potent inhibitory activity against the replication of human immunodeficiency virus (HIV). The researchers attributed this activity to the ability of these compounds to interfere with viral entry and replication processes, suggesting their potential as novel antiviral drugs.
In addition to its therapeutic applications, 2-(2-Pyridinyl)pyrimidine has also been investigated for its use in diagnostic imaging. A study published in Chemical Communications in 2019 reported the development of a fluorescent probe based on 2-(2-Pyridinyl)pyrimidine. The probe was designed to selectively detect and image specific biomolecules in living cells, demonstrating its potential as a tool for biomedical research and clinical diagnostics.
The structural flexibility and chemical reactivity of 2-(2-Pyridinyl)pyrimidine make it an excellent platform for further functionalization and modification. Researchers have explored various strategies to introduce functional groups or substituents onto the pyrimidine or pyridine rings to enhance or modulate the biological activities of these compounds. For example, introducing halogen atoms or alkyl groups can significantly affect the lipophilicity and bioavailability of the derivatives, while adding polar functional groups can improve solubility and cellular uptake.
The pharmacokinetic properties of 2-(2-Pyridinyl)pyrimidine-based compounds are also an important consideration in their development as therapeutic agents. Studies have shown that these compounds generally exhibit good oral bioavailability and favorable pharmacokinetic profiles, making them suitable for systemic administration. However, further optimization may be necessary to improve their metabolic stability and reduce potential side effects.
In conclusion, 2-(2-Pyridinyl)pyrimidine (CAS No. 10198-83-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into the properties and applications of this compound, further solidifying its importance in the field.
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